Product packaging for 2-Isopropylacridine-9(10H)-one(Cat. No.:)

2-Isopropylacridine-9(10H)-one

Cat. No.: B12574812
M. Wt: 237.30 g/mol
InChI Key: ZBRUGTSTLIRESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylacridine-9(10H)-one is a synthetic derivative of the acridone heterocyclic scaffold, a structure of significant interest in medicinal chemistry and biochemical research . This compound features a tricyclic planar core, which is known to facilitate interaction with nucleic acids. The core acridone structure is characterized by two benzene rings fused with a nitrogen atom at the 10th position and a carbonyl group at the 9th position . Acridone derivatives are extensively investigated for their potential as anticancer agents. They are reported to function through multiple mechanisms, including acting as DNA intercalators, which allows them to insert between DNA base pairs, potentially disrupting replication and transcription . Furthermore, related compounds have demonstrated the ability to inhibit key enzymes such as topoisomerase I and II, which are critical for DNA replication and cell proliferation . Some acridone-based molecules have also been studied as selective ligands for telomeric G-quadruplex DNA, a non-canonical DNA structure associated with telomere maintenance and a target in oncology research . The structural features of this class of compounds, particularly the planar chromophore, are essential for these bioactivities . This product is provided for Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B12574812 2-Isopropylacridine-9(10H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-propan-2-yl-10H-acridin-9-one

InChI

InChI=1S/C16H15NO/c1-10(2)11-7-8-15-13(9-11)16(18)12-5-3-4-6-14(12)17-15/h3-10H,1-2H3,(H,17,18)

InChI Key

ZBRUGTSTLIRESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isopropylacridine 9 10h One and Its Functionalized Derivatives

Established Synthetic Pathways to the Acridinone (B8587238) Core

The synthesis of the fundamental acridinone structure can be achieved through a variety of classical and modern chemical reactions. These methods provide the essential framework upon which substituents, such as the isopropyl group at the 2-position, can be introduced either through precursor design or post-synthesis modification.

Classical Cyclization Reactions

Historically, the construction of the acridinone core has relied on robust cyclization reactions, with the Ullmann condensation being a cornerstone methodology. This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by an acid-catalyzed intramolecular cyclization to form the tricyclic acridinone system. For instance, the condensation of 2-chlorobenzoic acid with an appropriately substituted aniline (B41778), such as 4-isopropylaniline, would yield an N-arylanthranilic acid intermediate. Subsequent treatment with a strong acid like polyphosphoric acid (PPA) or sulfuric acid induces cyclization to the corresponding acridone (B373769).

Another classical approach is the Bernthsen acridine (B1665455) synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride to yield a 9-substituted acridine. pharmaguideline.com While primarily used for acridine synthesis, modifications of this method can lead to acridinone derivatives.

These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups.

Modern Catalytic Approaches for Acridinone Synthesis

Contemporary organic synthesis has seen the advent of powerful catalytic systems that offer milder and more efficient routes to the acridinone core. The Palladium-catalyzed Buchwald-Hartwig C-N amination reaction has emerged as a versatile tool for the formation of the crucial C-N bond in the diphenylamine precursor of acridinones. This cross-coupling reaction allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions, offering greater functional group tolerance compared to classical methods. The resulting N-arylanthranilic acid can then be cyclized under acidic conditions to afford the acridone scaffold.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for the success and efficiency of the reaction.

Catalyst System ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BrettPhosStabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃Promotes the deprotonation of the amine, facilitating its coordination to the palladium center.

Targeted Synthesis of 2-Isopropylacridine-9(10H)-one

The specific synthesis of this compound requires a strategy that precisely controls the position of the isopropyl substituent. This is typically achieved by incorporating the isopropyl group into one of the starting materials before the construction of the acridinone core.

Regioselective Functionalization Strategies

The most direct approach to synthesizing this compound involves the Ullmann condensation of 2-chlorobenzoic acid with 4-isopropylaniline. chemicalbull.comnih.gov This ensures that the isopropyl group is positioned at the desired C-2 of the final acridinone product. The subsequent intramolecular cyclization of the resulting 4'-isopropyldiphenylamine-2-carboxylic acid is a critical step. Electrophilic aromatic substitution on the acridine ring generally occurs at the 2- and 7-positions, further highlighting the importance of introducing the substituent at the precursor stage for regiocontrol. pharmaguideline.com

An alternative, though less direct, regioselective strategy could involve the functionalization of a pre-formed acridinone skeleton. However, direct Friedel-Crafts alkylation of acridinone can lead to a mixture of products and is often complicated by the electronic properties of the heterocyclic system. wikipedia.org Therefore, building the molecule from appropriately substituted precursors remains the more reliable method for achieving the desired isomer.

Novel Precursor Systems for Isopropyl Acridinone Synthesis

The key precursor for the targeted synthesis is 4'-isopropyldiphenylamine-2-carboxylic acid. The synthesis of this intermediate is paramount and relies on the availability of 4-isopropylaniline. 4-isopropylaniline is a commercially available compound that can be synthesized through various methods, including the reduction of 4-isopropylnitrobenzene.

The Ullmann condensation reaction between 4-isopropylaniline and 2-chlorobenzoic acid is a well-established method for forming the diphenylamine linkage. wikipedia.orgnih.govacs.org Modern variations of this reaction may employ more efficient copper catalysts and ligands to improve yields and reaction conditions.

PrecursorSynthesis MethodKey Features
4-Isopropylaniline Reduction of 4-isopropylnitrobenzeneCommercially available, provides the isopropyl group at the correct position.
4'-Isopropyldiphenylamine-2-carboxylic acid Ullmann condensation of 4-isopropylaniline and 2-chlorobenzoic acidThe direct precursor to 2-isopropylacridinone, formed via a key C-N bond formation step.

Derivatization and Scaffold Functionalization of this compound

Once this compound is synthesized, its chemical scaffold can be further modified to generate a library of derivatives with potentially enhanced or novel properties. The reactivity of the acridinone core allows for functionalization at several positions.

The nitrogen atom at the 10-position (N10) is a common site for derivatization. Alkylation, arylation, or acylation at this position can be achieved by treating the parent acridinone with appropriate electrophiles in the presence of a base. For example, N-alkylation of substituted acridones has been successfully carried out using alkyl halides and potassium carbonate. nih.govacs.org

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom at the 10-position of the acridinone ring offers a prime site for synthetic modification. N-substitution reactions not only influence the steric and electronic properties of the molecule but also provide a handle for the attachment of various side chains, which can profoundly impact its biological activity and material characteristics.

Common strategies for the N-alkylation of acridinones involve the reaction with alkyl halides in the presence of a base. For instance, the treatment of this compound with an appropriate alkyl halide (R-X) in a polar aprotic solvent such as dimethylformamide (DMF) and in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can afford the corresponding N-alkylated derivative. The choice of base and reaction conditions is crucial to ensure efficient conversion and minimize potential side reactions.

N-arylation of the acridinone scaffold can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method for the formation of C-N bonds, involves the reaction of the acridinone with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. More contemporary and milder approaches include the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable phosphine ligand to couple the acridinone with an aryl halide or triflate. These methods offer a broader substrate scope and greater functional group tolerance compared to the traditional Ullmann reaction.

The synthetic utility of N-substituted this compound derivatives is vast. For example, the introduction of long alkyl chains can enhance the lipophilicity of the molecule, which may be advantageous for its interaction with biological membranes. The incorporation of aromatic or heteroaromatic rings at the N-10 position can lead to compounds with interesting photophysical properties or enhanced DNA-binding capabilities, making them suitable for applications in materials science and as potential therapeutic agents.

Reaction TypeReagents and ConditionsProduct TypeSynthetic Utility
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)N-Alkyl-2-isopropylacridin-9-oneModification of lipophilicity, steric hindrance
N-Arylation (Ullmann)Aryl halide (Ar-X), Copper catalyst, High temperatureN-Aryl-2-isopropylacridin-9-oneIntroduction of aromatic systems for π-stacking interactions
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate (Ar-X/Ar-OTf), Palladium catalyst, Phosphine ligand, BaseN-Aryl-2-isopropylacridin-9-oneBroader substrate scope, milder reaction conditions

C-H Functionalization Approaches on the Acridinone Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of organic molecules, obviating the need for pre-functionalized starting materials. The acridinone ring system, rich in C-H bonds, presents multiple opportunities for such transformations.

Palladium-catalyzed C-H activation has been successfully employed for the direct arylation of the acridinone core. These reactions typically involve a palladium catalyst, a directing group to control the regioselectivity of the C-H activation, and an arylating agent. For instance, the use of a removable directing group at the N-10 position can guide the palladium catalyst to activate a specific C-H bond, allowing for the selective introduction of an aryl group at a desired position. The reaction mechanism generally involves the formation of a palladacycle intermediate, followed by reaction with the arylating agent and subsequent reductive elimination to afford the C-H functionalized product.

Recent research has also explored metal-free photochemical approaches for the direct C-H arylation of acridones. In these methods, an organic photosensitizer, upon irradiation with visible light, can initiate a radical cascade that leads to the arylation of the acridinone ring. This approach aligns with the principles of green chemistry by avoiding the use of transition metal catalysts.

The ability to directly functionalize the C-H bonds of the this compound scaffold opens up new avenues for the synthesis of complex derivatives with tailored properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the acridinone system, which is crucial for its application in organic electronics.

C-H Functionalization MethodCatalyst/ReagentPosition of FunctionalizationKey Features
Palladium-Catalyzed Direct ArylationPalladium catalyst, Directing group, Arylating agentRegioselectiveHigh regioselectivity, good functional group tolerance
Photochemical Direct ArylationOrganic photosensitizer, Light irradiationVaries with substrateMetal-free, environmentally benign

Introduction of π-Conjugated Moieties

The incorporation of π-conjugated moieties onto the acridinone scaffold is a key strategy for the development of novel materials with interesting photophysical and electronic properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Palladium-catalyzed cross-coupling reactions are the workhorses for the introduction of π-conjugated systems. The Suzuki-Miyaura coupling, which involves the reaction of a haloacridinone with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds and the introduction of aryl or heteroaryl groups. The Stille coupling, which utilizes an organotin reagent as the coupling partner, offers an alternative approach with a different substrate scope. The Heck reaction, on the other hand, allows for the introduction of vinyl groups by coupling a haloacridinone with an alkene.

These reactions typically require the pre-functionalization of the acridinone ring with a halogen atom (e.g., bromine or iodine) at the desired position. The subsequent cross-coupling reaction then allows for the construction of a new C-C bond, extending the π-conjugation of the system. The choice of the specific cross-coupling reaction depends on the nature of the desired π-conjugated moiety and the availability of the corresponding coupling partner.

Coupling ReactionHaloacridinone ReactantCoupling PartnerCatalyst SystemIntroduced Moiety
Suzuki-MiyauraBromo- or Iodo-acridinoneBoronic acid/esterPalladium catalyst, BaseAryl, Heteroaryl
StilleBromo- or Iodo-acridinoneOrganotin reagentPalladium catalystAryl, Vinyl, Alkynyl
HeckBromo- or Iodo-acridinoneAlkenePalladium catalyst, BaseVinyl

Green Chemistry Principles in Acridinone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. In the context of acridinone synthesis and functionalization, several green approaches have been explored.

Microwave-assisted organic synthesis (MAOS) has been shown to be an effective tool for accelerating the synthesis of acridone derivatives. Microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. For example, the cyclization of N-phenylanthranilic acids to form the acridinone core can be performed under microwave irradiation, often in the absence of a solvent or using a green solvent.

The use of environmentally benign catalysts is another key aspect of green chemistry. Researchers have investigated the use of solid acid catalysts or Lewis acids that can be easily recovered and reused, reducing waste generation. Metal-free synthetic routes, such as the photochemical C-H arylation mentioned earlier, also contribute to greener chemical processes by avoiding the use of potentially toxic and expensive transition metals.

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation for heatingReduced reaction times, improved yields, potential for solvent-free reactions
Use of Green CatalystsEmployment of recyclable or metal-free catalystsReduced waste, lower toxicity, cost-effectiveness
One-Pot/Tandem ReactionsCombination of multiple reaction steps in a single potIncreased efficiency, reduced solvent and reagent consumption

Chemoenzymatic and Biocatalytic Routes to Acridinone Scaffolds

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, as highly selective and efficient catalysts, can perform complex chemical transformations under mild reaction conditions, often with high enantioselectivity and regioselectivity.

While the direct biocatalytic synthesis of the this compound scaffold is not yet widely reported, enzymatic reactions can be employed for the synthesis of key precursors or for the functionalization of the acridinone ring. For instance, lipases can be used for the stereoselective resolution of racemic intermediates in the synthesis of chiral acridinone derivatives. Oxidoreductases, such as cytochrome P450 monooxygenases, have the potential to introduce hydroxyl groups at specific positions on the acridinone ring, providing a handle for further functionalization.

A chemoenzymatic approach might involve the chemical synthesis of the basic acridinone scaffold, followed by an enzymatic step to introduce a specific functional group with high selectivity. This combination of chemical and biological methods can leverage the strengths of both approaches to create complex and valuable molecules in a more sustainable manner. The development of novel biocatalysts through protein engineering and directed evolution is expected to further expand the scope of chemoenzymatic and biocatalytic routes for the synthesis of acridinone derivatives.

Biocatalytic ApproachEnzyme ClassPotential Application in Acridinone Synthesis
Stereoselective ResolutionLipasesSynthesis of enantiomerically pure acridinone derivatives
Regioselective HydroxylationOxidoreductases (e.g., P450s)Introduction of hydroxyl groups at specific positions for further functionalization
C-N Bond FormationTransaminasesPotential for the amination of precursor molecules

Scientific Data on the Photophysical Characteristics of this compound Not Found

Following a comprehensive search of available scientific literature and databases, no specific experimental or theoretical data could be located for the photophysical characteristics and excited state dynamics of the compound this compound.

The inquiry requested a detailed elucidation of this specific molecule's properties, structured around its ground state absorption spectroscopy and luminescence spectroscopy, including UV-Visible profiles, solvent effects, fluorescence, phosphorescence, and aggregation-induced emission phenomena.

Despite targeted searches for the compound and its related photophysical properties, the necessary research findings to populate the requested article structure are not present in the accessible literature. Information exists for other derivatives of the acridone core, but per the strict constraints of the request to focus solely on this compound, this information cannot be used as a substitute.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Elucidation of Photophysical Characteristics and Excited State Dynamics of this compound

While general principles of photophysics can be applied to the acridone scaffold, the specific influence of the 2-isopropyl substituent on intramolecular charge transfer, excited state lifetimes, and decay pathways has not been experimentally determined or theoretically modeled in available scientific literature.

Acridone derivatives are known to exhibit interesting photophysical properties, often involving intramolecular charge transfer (ICT) due to the electron-donating nature of the nitrogen atom and the electron-accepting character of the carbonyl group. The substitution pattern on the acridone ring system plays a crucial role in modulating these properties. For instance, studies on other substituted acridones have revealed complex excited-state dynamics, including the potential for twisted intramolecular charge transfer (TICT) states, which are highly sensitive to the solvent environment.

However, without specific experimental data from techniques such as time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and quantum yield measurements for this compound, any discussion on the following topics would be purely speculative:

Elucidation of Photophysical Characteristics and Excited State Dynamics of 2 Isopropylacridine 9 10h One

Time-Resolved Spectroscopy for Elucidating Photophysical Mechanisms:A search of scientific databases reveals no time-resolved spectroscopic studies focused on 2-Isopropylacridine-9(10H)-one.

To provide a scientifically accurate and detailed article on the photophysical characteristics of this compound, dedicated experimental and computational research on this specific compound is required.

Electrochemical Behavior and Redox Properties of 2 Isopropylacridine 9 10h One

Cyclic Voltammetry and Anodic/Cathodic Processes

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox behavior of electroactive species. jh.edu In a typical CV experiment, the current response of a solution to a linearly cycled potential sweep is measured, providing information on the oxidation (anodic) and reduction (cathodic) processes. jh.edunih.gov

For the acridone (B373769) core, electrochemical studies reveal distinct anodic and cathodic behaviors. The reduction process, associated with the electron-accepting acridone unit, is typically irreversible. semanticscholar.orgrsc.org This is characterized by the appearance of a cathodic peak during the voltage sweep without a corresponding anodic peak on the reverse scan. rsc.org For instance, studies on N-hexylacridone derivatives with carbazole (B46965) or phenoxazine (B87303) substituents show irreversible reduction processes occurring at low potentials, often appearing as a cathodic peak without a clear maximum. rsc.org

The oxidation process of the acridone system can be more complex and is strongly influenced by substituents. Unsubstituted acridone undergoes a quasi-reversible oxidation at approximately 1.020 V (vs. Fc/Fc⁺). rsc.org However, when donor substituents are attached to the acridone ring, the oxidation often becomes reversible and occurs at significantly lower potentials. rsc.orgrsc.org This anodic process corresponds to the removal of an electron from the molecule, typically from the highest occupied molecular orbital (HOMO). rsc.org In donor-acceptor type acridone derivatives, this oxidation is often localized on the donor moiety. rsc.org

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials of acridone derivatives are key parameters that quantify their electron-donating and electron-accepting capabilities. These potentials are determined from cyclic voltammograms. For reversible processes, the formal redox potential (E¹/²) is calculated as the average of the anodic and cathodic peak potentials. For irreversible processes, such as the reduction of the acridone core, the potential at the onset of the reduction or oxidation peak is used for analysis and for the calculation of electron affinity and ionization potential. rsc.orgrsc.org

While specific experimental data for 2-Isopropylacridine-9(10H)-one is not detailed in the available literature, the potentials can be contextualized by examining related structures. The isopropyl group at the 2-position is an electron-donating group, which is expected to lower the oxidation potential compared to unsubstituted acridone, making the compound easier to oxidize. nih.gov The reduction potential, being a feature of the acridone acceptor core, is generally less sensitive to donor substituents. semanticscholar.orgrsc.org

The following table presents electrochemical data for various substituted acridone derivatives to illustrate the range of observed potentials.

CompoundE_ox, onset (V vs. Fc/Fc⁺)E_red, onset (V vs. Fc/Fc⁺)Reference
Unsubstituted Acridone~1.020 V (quasi-reversible peak)- rsc.org
2-phenoxazine-N-hexylacridone (m-A)0.36 V (reversible)-2.28 V (irreversible) semanticscholar.org
2,7-bis(phenoxazine)-N-hexylacridone0.293 V (reversible)-2.23 V (irreversible) rsc.org
2,7-bis(3,6-tert-butylcarbazole)-N-hexylacridone--2.22 V (irreversible) rsc.org

This table is generated based on data from multiple sources and is for illustrative purposes.

Correlation of Electrochemical Data with Molecular Orbitals (HOMO/LUMO)

Electrochemical data provides direct experimental insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umich.edu The onset oxidation potential (E_ox, onset) is correlated with the HOMO energy level (ionization potential), while the onset reduction potential (E_red, onset) is related to the LUMO energy level (electron affinity). rsc.orgrsc.org These can be estimated using the following empirical formulas, where potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple: researchgate.net

HOMO (eV) = -e (E_ox, onset + 4.8)

LUMO (eV) = -e (E_red, onset + 4.8)

Density Functional Theory (DFT) calculations support the experimental findings. For donor-acceptor systems based on the acridone core, the LUMO is typically located on the acridone moiety, reflecting its role as the electron acceptor. rsc.org The HOMO, conversely, is often localized on the electron-donating substituent. rsc.org This electronic structure explains why the reduction potential is relatively insensitive to the donor group, while the oxidation potential is highly dependent on it. rsc.orgrsc.org For this compound, the weakly electron-donating isopropyl group would influence the HOMO level, making it higher in energy (less negative) than that of unsubstituted acridone, thus facilitating oxidation.

Based on the potentials of related compounds, the ionization potentials (IP) and electron affinities (EA) for substituted acridones typically fall in the ranges of 5.0 eV to 5.5 eV and -2.1 eV to -2.6 eV, respectively. semanticscholar.orgrsc.orgrsc.org

Influence of Substituents on Redox Characteristics

Substituents have a profound effect on the redox characteristics of the acridone core, influencing both the potential and the reversibility of the electrochemical processes. rsc.orgnih.gov

Nature of the Substituent: Electron-donating groups (EDGs) like alkyl groups (e.g., isopropyl), phenoxazine, or carbazole lower the oxidation potential, making the molecule easier to oxidize. rsc.orgnih.gov Stronger donors lead to a more significant decrease in oxidation potential. For instance, phenoxazine-functionalized acridones exhibit oxidation onset potentials that are 300–320 mV lower than their carbazole-substituted counterparts. rsc.org Conversely, electron-withdrawing groups would be expected to make oxidation more difficult. The reduction potential associated with the acridone core is generally less affected by the electronic nature of the donor substituent. semanticscholar.org

Position of the Substituent: The position of the substituent is critical and can strongly affect the electronic structure and, consequently, the redox potentials. rsc.orgsemanticscholar.org Studies on positional isomers of phenoxazine-substituted acridone show that the oxidation potential can vary significantly depending on the attachment point to the acridone ring. semanticscholar.org Electrophilic substitution on the acridone ring, such as sulfonation, has been shown to favor the 2-position, highlighting the electronic activation of this site. mdpi.com

In the specific case of this compound, the isopropyl group at the 2-position acts as a weak electron-donating group. This would predictably lower its oxidation potential relative to the parent acridone molecule, while having a minimal effect on its reduction potential.

Computational and Theoretical Chemistry Investigations of 2 Isopropylacridine 9 10h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Isopropylacridine-9(10H)-one, these methods can elucidate its stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua It is frequently employed to determine the optimized ground state geometry of molecules, which corresponds to the most stable arrangement of atoms. For this compound, a DFT calculation would provide key structural parameters.

Detailed Research Findings: A DFT study would begin with the construction of an initial 3D model of this compound. The geometry would then be optimized using a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d,p)). The calculation would iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. The final output would be the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined. These parameters are crucial for understanding the planarity of the acridone (B373769) core and the orientation of the isopropyl substituent. Studies on related acridone derivatives have successfully used DFT to determine these foundational geometric parameters. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table is illustrative and does not represent actual calculated data.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.24 Å
N-H1.01 Å
C-N (ring)1.38 Å
C-C (isopropyl)1.54 Å
Bond AngleC-N-C (ring)123.5°
C-C-O121.0°
Dihedral AnglePlanarity of Acridone Core< 1.0°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. mdpi.comrsc.org This method is essential for understanding the absorption and emission of light, making it a cornerstone for predicting spectroscopic behavior.

Detailed Research Findings: For this compound, TD-DFT calculations would be performed on the previously optimized ground state geometry. These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. mdpi.comchemrxiv.org The calculations also yield oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excited states (e.g., n→π* or π→π*) can be identified. researchgate.net Such analyses are routinely performed for novel dyes and functional materials to rationalize their optical properties. chemrxiv.orgmdpi.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) can offer higher accuracy for certain properties. chemeurope.comststephens.net.in

Detailed Research Findings: In the context of acridinone (B8587238) chemistry, ab initio methods could be used to benchmark the results obtained from DFT. For instance, while DFT is generally reliable for geometries, more accurate energy calculations might be sought from methods like MP2 or CCSD(T). These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is approximated in DFT. Due to their computational cost, ab initio methods are often applied to smaller, model systems to establish the level of theory required for accurate predictions before applying more cost-effective methods like DFT to larger molecules such as this compound. ststephens.net.inucsb.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ijpsjournal.comnih.gov MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound, particularly in a solvent or when interacting with a biological target.

Detailed Research Findings: An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of nanoseconds or longer. The resulting trajectory can be analyzed to understand the conformational dynamics, such as the rotation of the isopropyl group and any puckering of the acridone ring system. MD simulations are particularly valuable in studies of drug-DNA or drug-protein interactions, where they can reveal stable binding modes and conformational changes upon binding. ijpsjournal.comresearchgate.net For instance, simulations on other bis-acridone derivatives have been used to assess the stability of their complexes with enzymes like topoisomerase II. ijpsjournal.comijpsjournal.com

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

The prediction of spectroscopic properties is a key application of computational chemistry. As mentioned, TD-DFT is the workhorse method for predicting UV-Vis absorption spectra. chemrxiv.orgmdpi.com It can also be used to investigate fluorescence by optimizing the geometry of the first excited state and calculating the emission energy back to the ground state.

Detailed Research Findings: A computational protocol to predict the UV-Vis and fluorescence spectra of this compound would involve:

Ground state geometry optimization using DFT.

Calculation of vertical excitation energies using TD-DFT to simulate the absorption spectrum.

Optimization of the first singlet excited state (S1) geometry using TD-DFT.

Calculation of the emission energy from the optimized S1 geometry to the ground state to predict the fluorescence spectrum.

The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurate predictions, as the polarity of the solvent can significantly shift the absorption and emission wavelengths. mdpi.com Studies on substituted pyrido[2,3,4-kl]acridines have shown that TD-DFT can effectively rationalize the link between the molecular structure and the UV-Visible absorption and emission spectra. chemrxiv.org

Table 2: Hypothetical Spectroscopic Data for this compound (TD-DFT/CAM-B3LYP/6-311+G(d,p) with PCM) This table is illustrative and does not represent actual calculated data.

PropertyWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
Absorption (λmax)3950.15HOMO → LUMO (π→π)
3400.08HOMO-1 → LUMO (π→π)
Fluorescence (λem)480-LUMO → HOMO (π*→π)

Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Transfer Pathways

The analysis of molecular orbitals (MOs), particularly the HOMO and LUMO, provides deep insights into the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The distribution of electron density and the analysis of atomic charges can reveal the most reactive sites for electrophilic or nucleophilic attack. stackexchange.com

Detailed Research Findings: For this compound, DFT calculations would yield the energies and spatial distributions of all molecular orbitals. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. Visualizing the HOMO and LUMO would show that the electron density is likely distributed across the π-conjugated system of the acridone core.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. niscpr.res.in This would likely show a negative charge on the carbonyl oxygen and a positive charge on the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively. The analysis of electron density shifts upon electronic excitation (from the ground state to an excited state) can elucidate charge transfer characteristics, which are crucial for understanding the photophysical behavior of donor-acceptor systems. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. In the context of this compound and related acridinone derivatives, QSPR and QSAR studies are instrumental in predicting their therapeutic potential and understanding the structural features that govern their interactions with biological targets.

Research into the antitumor properties of acridinone derivatives has utilized QSAR to elucidate the relationship between their molecular descriptors and their efficacy. These studies often involve the generation of a dataset of analogous compounds and the calculation of a wide array of molecular descriptors, including hydrophobic, electronic, and topological parameters. nih.gov Multiple linear regression (MLR) is a commonly employed statistical method to develop a predictive model that links these descriptors to a specific biological endpoint, such as antitumor activity or DNA interaction. nih.gov

A notable QSAR study on a series of 20 acridinone derivatives investigated their antitumor activity against P388 leukemia and their ability to stabilize DNA duplexes. nih.gov Although this compound was not explicitly included in this specific study, the findings provide valuable insights into the structural requirements for activity in this class of compounds. The study revealed that hydrophobic and total molecular symmetry properties are significant for the antitumor activity of acridinones. nih.gov Conversely, electronic and topological properties were found to be more critical for their noncovalent interaction with DNA. nih.gov

The general approach in such QSAR studies involves the following steps:

Dataset Selection: A series of structurally related compounds with known biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized using computational chemistry software. A large number of molecular descriptors are then calculated, which can be broadly categorized as:

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Electronic descriptors: such as dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological descriptors: which describe the atomic connectivity and shape of the molecule.

Steric descriptors: which relate to the volume and surface area of the molecule.

Model Development: Statistical methods like multiple linear regression are used to develop an equation that best correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed model is assessed using statistical metrics such as the correlation coefficient (R), the squared correlation coefficient (R²), and cross-validation techniques. nih.gov

For instance, a QSAR model for the antitumor activity of acridinone derivatives might take the following general form:

Log(Activity) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where c₀, c₁, c₂ are regression coefficients determined from the statistical analysis.

The insights gained from these QSPR and QSAR models are crucial for the rational design of new, more potent acridinone derivatives with improved therapeutic profiles. By understanding which molecular properties are key to their activity, medicinal chemists can strategically modify the structure of lead compounds like this compound to enhance their desired biological effects.

Structure Property Relationships in 2 Isopropylacridine 9 10h One Derivatives

Impact of Isopropyl Group Position and Stereochemistry on Molecular Properties

Stereochemistry, particularly the spatial arrangement of the isopropyl group, can introduce chirality to the molecule, potentially leading to enantiomers with different biological activities and photophysical responses. The three-dimensional orientation of the isopropyl group can influence how the molecule interacts with chiral environments, such as biological receptors or chiral solvents.

Electronic Effects of Substituents on Photophysical and Electrochemical Behavior

The electronic nature of substituents on the acridinone (B8587238) framework profoundly affects its photophysical and electrochemical properties. The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra, as well as the redox potentials of the molecule.

For instance, the presence of electron-donating groups generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra, while electron-withdrawing groups cause a hypsochromic (blue) shift. These effects are attributed to the perturbation of the intramolecular charge transfer (ICT) character of the excited state. The specific impact of a 2-isopropyl group, which is weakly electron-donating, would be expected to follow this general trend, though the magnitude of the effect would be contingent on its interaction with the rest of the molecular structure.

The following table summarizes the general electronic effects of different types of substituents on the photophysical and electrochemical properties of acridinone derivatives.

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyImpact on Absorption/EmissionImpact on Redox Potential
Electron-Donating (e.g., -OCH₃, -NH₂)IncreasesMinimal ChangeRed Shift (Bathochromic)Lower Oxidation Potential
Electron-Withdrawing (e.g., -NO₂, -CN)DecreasesDecreasesBlue Shift (Hypsochromic)Higher Oxidation Potential
Halogens (e.g., -Cl, -Br)Decreases (Inductive)Minimal ChangeVariableHigher Oxidation Potential
Alkyl Groups (e.g., -CH₃, -CH(CH₃)₂)Increases (Weakly)Minimal ChangeSlight Red ShiftSlightly Lower Oxidation Potential

Steric Effects and Conformational Preferences

The size and shape of substituents, known as steric effects, play a crucial role in determining the conformational preferences of acridinone derivatives. A bulky substituent like an isopropyl group at the 2-position can induce steric hindrance, which may lead to a non-planar conformation of the acridinone ring system. This deviation from planarity can, in turn, affect the extent of π-conjugation, which has significant implications for the molecule's electronic and photophysical properties.

Conformational flexibility or rigidity imparted by the isopropyl group can also influence the molecule's binding affinity to biological targets. A more rigid conformation may lead to higher selectivity, while a flexible one might allow for induced-fit binding to a broader range of targets. Computational modeling is a valuable tool for predicting the preferred conformations and understanding the energetic barriers to rotation for the isopropyl group.

Rational Design Principles for Modulating Acridinone Characteristics

The rational design of acridinone derivatives with tailored properties relies on a comprehensive understanding of the structure-property relationships discussed above. By strategically selecting and positioning substituents, it is possible to fine-tune the electronic, photophysical, and steric characteristics of the molecule for specific applications.

Key principles in the rational design of acridinone derivatives include:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups to control the HOMO-LUMO gap and, consequently, the color and redox behavior.

Control of Steric Hindrance: Utilizing bulky groups to enforce specific conformations or to create pockets that can influence intermolecular interactions and binding selectivity.

Enhancement of Solubility: Incorporating polar or ionizable groups to improve solubility in aqueous or organic media, which is often crucial for biological and material applications.

Introduction of Specific Functionalities: Appending reactive groups that can be used for further chemical modification or for targeted interactions with other molecules.

The following table outlines how different substituents can be used to achieve desired properties in acridinone derivatives.

Desired PropertyDesign StrategyExample Substituents
Enhanced FluorescenceIncrease π-conjugation, introduce electron-donating groupsPhenyl, Methoxy
Improved Electron TransportLower LUMO energy with electron-withdrawing groupsCyano, Nitro
Increased Biological PotencyIntroduce groups that enhance binding to a targetHalogens, Carboxylic acids
Higher Aqueous SolubilityAdd polar or ionizable functional groupsHydroxyl, Amino, Sulfonic acid

Based on a comprehensive search of available online resources, there is currently no specific scientific literature or data available for the chemical compound 2-Isopropylacridine-9(10H)-one within the requested contexts of advanced material science and analytical applications.

Therefore, it is not possible to generate the requested article with a focus solely on "this compound" for the following specified sections:

Q & A

Q. Q1: What theoretical frameworks are most relevant for guiding experimental design in studies involving 2-Isopropylacridine-9(10H)-one?

Methodological Answer: Researchers should anchor their studies in theories related to organic photochemistry, electron-transfer mechanisms, or heterocyclic compound reactivity. For example, the acridine core’s electronic structure suggests frameworks like Hückel’s molecular orbital theory for predicting absorption spectra or Marcus theory for electron-transfer kinetics. Explicitly linking experiments to such frameworks ensures hypothesis-driven design, such as testing substituent effects on fluorescence quantum yield .

Q. Q2: How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2^k factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) systematically identifies critical reaction parameters. For instance, high-temperature conditions may favor cyclization but risk thermal degradation. Statistical analysis (ANOVA) can isolate significant factors, reducing trial iterations. Pre-experimental screening (e.g., Plackett-Burman design) is recommended to prioritize variables before full optimization .

Q. Q3: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy: To map π→π* transitions and quantify Stokes shifts.
  • NMR (1H/13C): Assign signals using DEPT-135 for carbons and 2D-COSY/HMBC for coupling patterns.
  • HPLC-MS: Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) for purity analysis. Report retention times and mass fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s redox properties?

Methodological Answer: Discrepancies often arise from solvent effects or basis-set limitations in DFT calculations. Validate models using:

Solvent-Corrected Simulations: Apply PCM (Polarizable Continuum Model) to account for dielectric environments.

Benchmarking: Compare computed redox potentials against cyclic voltammetry data under inert atmospheres.

Multireference Methods: For open-shell intermediates, use CASSCF to address electron correlation .

Q. Q5: What experimental strategies mitigate photodegradation in this compound under ambient conditions?

Methodological Answer:

  • Accelerated Aging Studies: Expose samples to controlled UV irradiation (e.g., 365 nm) and monitor degradation via HPLC.
  • Stabilizers: Test antioxidants (e.g., BHT) or triplet-state quenchers (e.g., β-carotene).
  • Microenvironment Control: Encapsulate the compound in micelles or cyclodextrins to shield reactive sites .

Q. Q6: How do steric effects from the isopropyl group influence intermolecular interactions in this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing to identify van der Waals contacts or π-stacking disruptions.
  • DFT-D3: Include dispersion corrections to model non-covalent interactions.
  • Solution NMR Titrations: Probe host-guest binding (e.g., with cucurbiturils) to quantify steric hindrance .

Data Analysis & Reproducibility

Q. Q7: What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (Hill equation) to EC50/IC50 data.
  • Outlier Detection: Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude artifacts.
  • Replicates: Use n ≥ 3 biological replicates with technical triplicates to ensure power (α = 0.05, β = 0.2) .

Q. Q8: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed Protocols: Specify reagent grades (e.g., anhydrous solvents), inert atmosphere conditions (Ar vs. N2), and purification thresholds (e.g., ≥95% HPLC purity).
  • Round-Robin Trials: Collaborate with independent labs to validate synthetic routes.
  • Open Data: Share raw NMR/FID files and chromatograms in repositories like Zenodo .

Interdisciplinary Applications

Q. Q9: What methodologies enable the integration of this compound into optoelectronic devices?

Methodological Answer:

  • Thin-Film Deposition: Use spin-coating (800–2000 rpm) or vacuum sublimation (10^−6 Torr) for uniform layers.
  • Device Testing: Characterize OLEDs or photovoltaic cells using J-V curves and external quantum efficiency (EQE) measurements.
  • Stability Profiling: Monitor luminance decay under continuous operation (e.g., 1000 hrs at 100 cd/m²) .

Q. Q10: How can surface-enhanced Raman spectroscopy (SERS) elucidate adsorption mechanisms of this compound on metallic nanoparticles?

Methodological Answer:

  • Substrate Design: Functionalize Au/Ag nanoparticles with alkanethiols to control adsorption orientation.
  • Density Functional Theory (DFT): Simulate Raman modes for different binding configurations (e.g., N-atom vs. π-system attachment).
  • In Situ Measurements: Track spectral changes under varying pH or ionic strength to infer binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.